(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Zinc- and Samarium-Promoted Substitution Reactions
In a study by Valiullina et al. (2018), zinc was used in Barbier-type reactions with related compounds, leading to expected substitution products. This indicates potential applications in organic synthesis and chemical transformations (Valiullina et al., 2018).
Fungicidal Activity
Mao et al. (2012) synthesized a series of novel compounds, including those with structures similar to the query compound, demonstrating moderate to good fungicidal activities. This suggests potential applications in agriculture and pest control (Mao, Song, & Shi, 2012).
Intramolecular Carbocyclization
Gimazetdinov et al. (2017) explored intramolecular cyclization involving related compounds, hinting at applications in the creation of complex organic molecules and pharmaceuticals (Gimazetdinov et al., 2017).
Synthesis of Stereoheptad Corresponding to Rifamycins
A study by Turks, Huang, and Vogel (2005) involved the synthesis of a compound structurally related to the query chemical, which corresponds to the Rifamycins segment, indicating potential pharmaceutical applications (Turks, Huang, & Vogel, 2005).
Enantioenriched Allenylindium Reagents Addition to Aldehydes
Johns, Grant, and Marshall (2003) synthesized a compound with a similar structure, highlighting potential applications in stereoselective organic synthesis (Johns, Grant, & Marshall, 2003).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as the hazards associated with the compound. It could include toxicity information, flammability, and disposal methods.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
properties
IUPAC Name |
(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2SSi/c1-12(10-14-11-20-13(2)17-14)15(8-9-18)19-21(6,7)16(3,4)5/h10-11,15,18H,8-9H2,1-7H3/b12-10+/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIQHITWPPXOO-PABFRNLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CCO)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](CCO)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol |
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